molecular formula C19H21N3O4 B2630713 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylpropanamide CAS No. 1203120-68-6

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylpropanamide

カタログ番号: B2630713
CAS番号: 1203120-68-6
分子量: 355.394
InChIキー: DYIJFHOGNAPCAG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-(Benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylpropanamide ( 1203120-68-6) is a small molecule research compound with a molecular formula of C19H21N3O4 and a molecular weight of 355.4 g/mol . Its structure features a benzodioxole group linked to a pyridazinone core, which is further substituted with an N-cyclopentylpropanamide side chain. This specific molecular architecture, particularly the benzodioxole and pyridazinone motifs, is of significant interest in medicinal chemistry and drug discovery research for designing and synthesizing novel bioactive molecules . The compound is provided as a high-purity material for research applications exclusively. It is intended for use in laboratory settings only and is strictly labeled "For Research Use Only." This product is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex target molecules, or as a standard in analytical studies. Its structure suggests potential utility in exploring structure-activity relationships (SAR) and biological mechanisms. Researchers should consult the safety data sheet prior to use and handle the material with appropriate laboratory safety protocols.

特性

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-12(19(24)20-14-4-2-3-5-14)22-18(23)9-7-15(21-22)13-6-8-16-17(10-13)26-11-25-16/h6-10,12,14H,2-5,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIJFHOGNAPCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)N2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylpropanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O3C_{21}H_{24}N_{4}O_{3} with a molecular weight of approximately 392.44 g/mol. The structure features a pyridazine core linked to a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC21H24N4O3C_{21}H_{24}N_{4}O_{3}
Molecular Weight392.44 g/mol
CAS NumberNot specified

Biological Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant anti-inflammatory and antitumor activities. For example, studies have shown that derivatives of this structure can enhance the efficacy of existing chemotherapeutic agents by inhibiting critical cellular pathways involved in tumor growth and survival .

The biological activity of 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylpropanamide may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which play a role in drug metabolism and can influence the pharmacokinetics of co-administered drugs .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability and tumor regression .
  • Oxidative Stress Induction : It may increase oxidative stress within cells, which can be detrimental to cancer cell survival but beneficial for enhancing the effects of other therapeutic agents.

Case Studies

  • Anti-Tumor Efficacy : A study highlighted that derivatives similar to this compound improved anti-tumor efficiency by targeting the thioredoxin system in cancer cells, promoting oxidative stress and apoptosis without significant side effects on normal cells .
  • Synergistic Effects : Research has demonstrated that when used in combination with other anti-cancer drugs, compounds with similar structures can enhance therapeutic outcomes by overcoming drug resistance mechanisms .

Summary of Findings

The biological activity of 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylpropanamide suggests potential applications in oncology and pharmacology. Its mechanisms involving enzymatic inhibition and apoptosis induction make it a candidate for further investigation as a therapeutic agent.

類似化合物との比較

Table 1: Structural and Functional Comparison of Compound A with Analogues

Compound Name / ID Core Structure Key Substituents Potential Target/Activity Synthesis Method (if available) Reference
Compound A Pyridazinone Benzo[d][1,3]dioxol-5-yl, N-cyclopentylpropanamide Hypothetical kinase inhibitor Not specified (likely via amide coupling)
N-(3-methylisoxazol-5-yl)acetamide analog Pyridazinone Benzo[d][1,3]dioxol-5-yl, N-(3-methylisoxazol-5-yl) Unknown (PubChem entry) Not specified
3-Cyanophenyl-pyridazinone () Pyridazinone 3-Cyanophenyl, pyrimidine-piperidinium c-Met kinase inhibitor Multi-step coupling and cyclization
Pyran-pyrazole derivative () Pyran-pyrazole 5-Amino-3-hydroxy-1H-pyrazol-1-yl Not specified Reflux in 1,4-dioxane with TEA

Key Comparative Analysis

(a) Substituent Effects on Bioactivity

  • Amide Side Chain : Compound A ’s N-cyclopentylpropanamide group contrasts with the N-(3-methylisoxazol-5-yl)acetamide in its closest analog (). The cyclopentyl group may improve membrane permeability compared to the polar methylisoxazole, which could enhance oral bioavailability .
  • Aromatic Moieties: The benzo[d][1,3]dioxol-5-yl group in Compound A differs from the 3-cyanophenyl group in the c-Met inhibitor (). While both substituents are aromatic, the electron-donating methylenedioxy group in Compound A may favor interactions with hydrophobic enzyme pockets, whereas the electron-withdrawing cyano group in ’s compound could enhance binding to polar residues .

(c) Computational and Crystallographic Insights

  • Tools like Mercury CSD facilitate comparison of packing patterns and intermolecular interactions in pyridazinone derivatives . For example, the c-Met inhibitor’s crystal structure () reveals a planar pyridazinone ring critical for ATP-binding pocket interactions, a feature likely conserved in Compound A .

Hypothetical Pharmacological Profile

The c-Met inhibitor () exhibits IC₅₀ values in the nanomolar range, implying that Compound A’s benzodioxolyl group might similarly target kinase hydrophobic regions . Conversely, the pyran-pyrazole derivative () lacks kinase-targeting motifs, highlighting the pyridazinone core’s versatility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。